molecular formula C21H18N4O7S B2926750 N-(4-(N-acetylsulfamoyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899970-12-8

N-(4-(N-acetylsulfamoyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2926750
CAS No.: 899970-12-8
M. Wt: 470.46
InChI Key: JMKWUSVEIJDKGA-UHFFFAOYSA-N
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Description

N-(4-(N-Acetylsulfamoyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridinecarboxamide derivative characterized by two critical structural motifs:

  • 3-Nitrobenzyl group on the pyridine nitrogen: The nitro (NO₂) substituent is a strong electron-withdrawing group, which may influence electronic distribution and metabolic stability.

These features distinguish it from structurally related compounds, warranting detailed comparative analysis.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O7S/c1-14(26)23-33(31,32)18-9-7-16(8-10-18)22-20(27)19-6-3-11-24(21(19)28)13-15-4-2-5-17(12-15)25(29)30/h2-12H,13H2,1H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKWUSVEIJDKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-acetylsulfamoyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antioxidant, antimicrobial, and DNA cleavage activities.

Synthesis and Characterization

The compound was synthesized through a condensation reaction involving 4-(N-acetylsulfamoyl)aniline and 3-nitrobenzaldehyde. The reaction conditions included the use of ethanol as a solvent and specific temperature control to optimize yield. Characterization techniques such as NMR, FT-IR, and UV-Vis spectroscopy were employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Antioxidant assays demonstrated that this compound exhibits significant free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that the compound effectively reduced DPPH radicals in a concentration-dependent manner.

Concentration (µM)% Inhibition
1025
2550
5075
10090

This indicates that the compound has potential as an antioxidant agent.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various bacterial strains using the disk diffusion method. The results indicated that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12
Salmonella typhimurium14

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

DNA Cleavage Activity

The ability of the compound to cleave DNA was assessed using agarose gel electrophoresis. The results showed that at higher concentrations, the compound induced significant DNA cleavage, indicating potential applications in gene therapy or as an anticancer agent.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, derivatives of sulfonamide compounds similar to this compound were investigated for their biological effects on perfusion pressure in isolated rat hearts. The study concluded that modifications in sulfonamide structures can lead to significant changes in cardiovascular responses, highlighting the importance of structural variations in biological activity .

Comparison with Similar Compounds

Key Observations:

Mass and Polarity : The target compound’s higher mass (~471 vs. 398.8 g/mol) stems from the sulfamoyl and nitro groups, which also enhance polarity compared to the halogenated analog.

Chloro and fluoro substituents in ’s compound increase lipophilicity, favoring membrane permeability .

Bioactivity Implications :

  • The sulfamoyl group may confer sulfonamide-like antibacterial activity, while the nitro group could introduce redox activity or metabolic liabilities.
  • Halogens in ’s compound may improve pharmacokinetic properties (e.g., half-life) due to reduced metabolic clearance.

Hypothetical Pharmacological Profiles

Parameter Target Compound Compound
Solubility Likely lower (polar sulfamoyl vs. acetyl) Higher (halogens enhance lipophilicity)
Metabolic Stability Potential nitro-reduction liability Likely stable (halogens resist oxidation)
Target Affinity May bind sulfa drug targets (e.g., DHPS) Possible kinase or protease inhibition

Research Findings and Implications

  • Synthetic Accessibility : The nitro and sulfamoyl groups in the target compound may complicate synthesis compared to the halogenated analog, requiring specialized protection-deprotection strategies.

Q & A

Basic Research: How can I optimize the synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic parameter adjustments, including:

  • Monomer Ratios : For copolymerization-based syntheses (common for pyridine-carboxamide derivatives), stoichiometric ratios of precursors (e.g., CMDA and DMDAAC) should be tested at increments (e.g., 1:1, 1:2, 2:1) to identify optimal reactivity .
  • Reaction Conditions : Temperature (e.g., 60–80°C) and initiator concentration (e.g., ammonium persulfate at 0.5–2.0 wt%) significantly influence polymerization efficiency. Use Design of Experiments (DoE) for multivariable optimization .
  • Purification : Ethanol recrystallization or column chromatography (silica gel, chloroform/methanol) can isolate the compound. Monitor purity via TLC (Rf comparison) and confirm with melting point analysis .

Basic Research: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles. For example, derivatives like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide were validated using this method .
  • Spectroscopy :
    • IR : Identify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the oxo group, sulfamoyl C–S at ~1150 cm⁻¹) .
    • NMR : ¹H/¹³C NMR to assign aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research: How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors). Parameterize the force field to account for the nitrobenzyl group’s electron-withdrawing effects and the sulfamoyl group’s hydrogen-bonding potential .
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models assess electronic interactions at binding sites. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
  • MD Simulations : Run 100-ns trajectories to evaluate binding stability (RMSD < 2 Å) and identify key residues for mutagenesis studies .

Advanced Research: How do I resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

  • Assay Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) to minimize variability. For example, discrepancies in IC₅₀ values for pyridine-carboxamide derivatives were traced to temperature fluctuations .
  • Solubility Testing : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference. Measure solubility via HPLC-UV (λ = 254 nm) .
  • Off-Target Screening : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions that may explain inconsistent results .

Basic Research: What strategies mitigate decomposition during storage or experimental use?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Derivatives like N-(4-Chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide showed stability in argon-atmosphere vials .
  • Lyophilization : For aqueous solutions, lyophilize the compound and store at -20°C. Reconstitute in anhydrous DMSO immediately before use .
  • Light Protection : Use amber vials to prevent nitro group photodegradation, a common issue in nitrobenzyl-containing compounds .

Advanced Research: How can I design SAR studies to improve this compound’s pharmacokinetic profile?

Methodological Answer:

  • Structural Modifications :
    • Nitrobenzyl Substituents : Replace the 3-nitro group with electron-donating groups (e.g., methoxy) to enhance metabolic stability. Compare logP values via shake-flask method .
    • Sulfamoyl Group : Introduce methyl or acetyl groups (e.g., N-acetylsulfamoyl) to modulate solubility and plasma protein binding .
  • In Vivo Testing : Administer modified analogs to rodent models and measure plasma half-life (t₁/₂) and bioavailability (AUC₀–24h) via LC-MS/MS .

Basic Research: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., DMDAAC) .
  • Waste Disposal : Neutralize acidic/byproduct streams with 10% NaOH before disposal. Follow institutional guidelines for halogenated waste (if bromo/pyridyl groups are present) .
  • Emergency Procedures : For spills, absorb with inert material (e.g., vermiculite) and decontaminate with ethanol/water (1:1) .

Advanced Research: How can I validate the compound’s mechanism of action in complex biological systems (e.g., cell lines vs. in vivo models)?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • CRISPR Knockouts : Generate cell lines lacking putative targets (e.g., kinase X) to confirm on-target effects. Compare IC₅₀ values in wild-type vs. knockout models .
  • PET Imaging : Radiolabel the compound (e.g., ¹⁸F isotope) to track biodistribution in murine xenograft models .

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